Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)-
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Overview
Description
Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)- is a chiral amino acid derivative with the molecular formula C7H15NO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)- typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the amino and hydroxy groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the amino group to an amine.
Substitution: Replacement of the hydroxy or amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a keto acid, while reduction may produce an amine derivative.
Scientific Research Applications
Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)- involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular function and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2S,3S)-
- Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3R)-
- Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2S,3R)-
Uniqueness
Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)- is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
73397-21-4 |
---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)/t5-,6+/m0/s1 |
InChI Key |
GZLMFCWSEKVVGO-NTSWFWBYSA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](C(=O)O)O)N |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)N |
Origin of Product |
United States |
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